A Comprehensive Guide to the Spectroscopic Characterization of 3-(1H-Imidazol-4-yl)benzaldehyde
A Comprehensive Guide to the Spectroscopic Characterization of 3-(1H-Imidazol-4-yl)benzaldehyde
An In-depth Technical Guide for Drug Development Professionals
Abstract: 3-(1H-Imidazol-4-yl)benzaldehyde is a heterocyclic aromatic compound of significant interest to the pharmaceutical industry, serving as a versatile building block for the synthesis of novel therapeutic agents. Its unique structure, combining the reactive aldehyde functionality with the hydrogen-bonding capabilities of the imidazole ring, makes it a valuable scaffold in drug design. Rigorous structural confirmation and purity assessment are paramount for its effective use in medicinal chemistry and drug development pipelines. This guide provides a comprehensive framework for the complete spectroscopic characterization of 3-(1H-Imidazol-4-yl)benzaldehyde. As explicit experimental data for this specific isomer is not widely published, this document serves as an expert-led predictive guide, detailing the theoretical basis, expected spectral outcomes, and field-proven experimental protocols for a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Introduction: The Compound and the Imperative for Analysis
3-(1H-Imidazol-4-yl)benzaldehyde (CAS: 179056-81-6) possesses a molecular formula of C₁₀H₈N₂O and a molecular weight of 172.19 g/mol . The structural integrity of this molecule is the foundation of its utility. Any deviation, such as the presence of its 1-yl isomer or other synthetic impurities, can drastically alter its chemical reactivity and biological activity. Therefore, a robust, multi-faceted spectroscopic analysis is not merely a quality control step but a critical component of the research and development process, ensuring the validity and reproducibility of subsequent experiments.
This guide is structured to walk researchers through the process of obtaining and, more importantly, interpreting the key spectroscopic data needed to unequivocally confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 3-(1H-Imidazol-4-yl)benzaldehyde, both ¹H and ¹³C NMR, supplemented by 2D techniques, provide a complete picture of the atomic connectivity.
Causality in Experimental Design
The choice of solvent is the most critical parameter. While chloroform-d (CDCl₃) is common, its ability to exchange with the acidic N-H proton of the imidazole ring can lead to signal broadening or disappearance. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior choice. It is a polar aprotic solvent that will readily dissolve the analyte and, crucially, will slow down the proton exchange rate, allowing for the clear observation of the imidazole N-H proton.[1]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides a proton census and reveals their electronic environment and neighboring protons. The predicted spectrum in DMSO-d₆ is detailed below.
Table 1: Predicted ¹H NMR Data for 3-(1H-Imidazol-4-yl)benzaldehyde in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |
| H-C(O) (Aldehyde) | 9.9 - 10.1 | Singlet (s) | 1H | The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group and its direct attachment to the electron-withdrawing sp² carbon.[2][3] |
| H-N (Imidazole) | 12.0 - 13.0 | Broad Singlet (br s) | 1H | The acidic N-H proton exhibits a significant downfield shift and is often broad due to quadrupole effects from nitrogen and slow exchange with any trace water in the solvent. |
| H-2 (Benzene) | ~8.1 | Singlet (or narrow triplet) | 1H | This proton is ortho to the aldehyde group, making it the most deshielded of the aromatic protons. |
| H-2' (Imidazole) | ~7.9 | Singlet (s) | 1H | The proton at the C-2 position of the imidazole ring.[4] |
| H-6 (Benzene) | ~7.9 | Doublet (d) | 1H | Ortho to the imidazole substituent and meta to the aldehyde. |
| H-5' (Imidazole) | ~7.7 | Singlet (s) | 1H | The proton at the C-5 position of the imidazole ring.[4] |
| H-5 (Benzene) | ~7.6 | Triplet (t) | 1H | Meta to both substituents, coupled to H-4 and H-6. |
| H-4 (Benzene) | ~7.8 | Doublet (d) | 1H | Para to the aldehyde and meta to the imidazole. |
Predicted ¹³C NMR Spectrum
¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Data for 3-(1H-Imidazol-4-yl)benzaldehyde in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
| C=O (Aldehyde) | 190 - 193 | The carbonyl carbon is the most deshielded carbon in the molecule. |
| C-2' (Imidazole) | ~138 | Imidazole C2 is typically downfield.[5] |
| C-3 (Benzene) | ~137 | Quaternary carbon attached to the imidazole nitrogen. |
| C-1 (Benzene) | ~136 | Quaternary carbon attached to the aldehyde group. |
| C-4' (Imidazole) | ~135 | Quaternary carbon of the imidazole ring attached to the benzene ring. |
| C-4, C-6 (Benzene) | 130 - 132 | Aromatic CH carbons. |
| C-5 (Benzene) | ~129 | Aromatic CH carbon. |
| C-2 (Benzene) | ~127 | Aromatic CH carbon. |
| C-5' (Imidazole) | ~118 | Imidazole C5 is typically upfield relative to C2 and C4.[5] |
Self-Validating Protocols with 2D NMR
To move from prediction to certainty, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. It would definitively link the signals for H-4, H-5, and H-6 on the benzene ring, confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It provides an unambiguous assignment of every protonated carbon in Table 2 by linking it to an already-assigned proton from Table 1.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of the compound for ¹³C NMR (5-10 mg is sufficient for ¹H) into a clean, dry vial.[6]
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆. Gently vortex or sonicate until the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. The sample height should be approximately 4-5 cm.[6][7]
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the DMSO-d₆.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
Acquisition: Acquire a standard ¹H spectrum (typically 8-16 scans). Following this, acquire a proton-decoupled ¹³C spectrum (this will require more scans, often several hundred to thousands, for adequate signal-to-noise). If required, set up and run standard COSY and HSQC experiments.
-
Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at δ 39.52 ppm.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. The Attenuated Total Reflectance (ATR) method is ideal as it requires minimal sample preparation.[8][9][10]
Predicted IR Absorption Bands
The IR spectrum will be dominated by vibrations from the aldehyde and imidazole moieties.
Table 3: Predicted Characteristic IR Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| 3150 - 3400 | N-H Stretch (Imidazole) | Medium, Broad | The broadness is due to hydrogen bonding. |
| 3000 - 3100 | Aromatic & Imidazole C-H Stretch | Medium | Appears just above the 3000 cm⁻¹ threshold. |
| 2810 - 2860 | Aldehyde C-H Stretch | Medium, Sharp | A key diagnostic peak for aldehydes (Fermi doublet). |
| 2710 - 2760 | Aldehyde C-H Stretch | Medium, Sharp | The second peak of the Fermi doublet, often very distinct. |
| 1690 - 1715 | C=O Stretch (Aldehyde) | Strong, Sharp | The most intense peak in the spectrum. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[11] |
| ~1600, ~1580 | C=C Aromatic Ring Stretch | Medium-Strong | Characteristic absorptions for the benzene ring. |
| ~1480 | C=N Imidazole Ring Stretch | Medium | Characteristic absorption for the imidazole ring.[12] |
Experimental Protocol: ATR-IR Spectroscopy
-
Background Scan: Ensure the ATR crystal (typically diamond) is clean. Take a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal surface. This ensures good contact and a high-quality spectrum.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with an excellent signal-to-noise ratio.
-
Cleaning: After analysis, retract the pressure arm, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the molecule, which is a powerful tool for confirming the elemental composition.[13][14][15][16] Electrospray Ionization (ESI) is the preferred method for this polar molecule as it is a soft ionization technique that will readily produce the protonated molecular ion [M+H]⁺.
Predicted Mass Spectrum (ESI+)
-
Molecular Formula: C₁₀H₈N₂O
-
Monoisotopic Mass: 172.0637 Da
-
Predicted [M+H]⁺: The primary ion observed in the positive ESI spectrum will be the protonated molecule at m/z 173.0710 . HRMS can measure this value to within 5 ppm, confirming the formula C₁₀H₉N₂O⁺.
-
Key Fragments: While ESI is soft, some in-source fragmentation can occur. Key fragments would likely arise from the loss of neutral molecules:
-
m/z 145: Loss of carbon monoxide ([M+H - CO]⁺).
-
m/z 117: Subsequent loss of HCN from the imidazole ring.
-
-
Electron Ionization (EI) Fragments: If analyzed by EI-MS, the molecular ion [M]⁺ at m/z 106 would be observed, along with characteristic fragments of benzaldehyde, such as the phenyl cation at m/z 77 and the benzoyl cation at m/z 105.[17][18]
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid added to promote protonation.
-
Infusion: The sample can be directly infused into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters: Set the ESI source to positive ion mode. Optimize source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature to achieve a stable and strong signal for the ion of interest.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). The Time-of-Flight (TOF) analyzer will provide the high-resolution data.
-
Data Analysis: Use the instrument software to determine the exact mass of the peak corresponding to [M+H]⁺ and compare it to the theoretical mass to calculate the mass error (in ppm).
UV-Visible Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-systems within the molecule.
Predicted UV-Vis Spectrum
The molecule contains two primary chromophores: the benzaldehyde system and the imidazole ring.
-
Benzaldehyde: Typically shows a strong π→π* transition around 240-250 nm and a weaker, broad n→π* transition from the carbonyl group around 280 nm.[19]
-
Imidazole: Exhibits a strong π→π* transition around 205-210 nm.[20][21]
For 3-(1H-Imidazol-4-yl)benzaldehyde, the spectrum (in a solvent like ethanol or methanol) is expected to show:
-
A strong absorption maximum (λ_max ) around 210 nm corresponding to the imidazole ring.
-
A second strong absorption maximum around 250-260 nm from the conjugated benzaldehyde system.
-
A shoulder or weaker band around 280-290 nm corresponding to the n→π* transition of the carbonyl group.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol). Perform serial dilutions to obtain a final concentration that gives a maximum absorbance between 0.5 and 1.5 AU (typically in the low µM range).[22]
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).[23][24]
-
Measurement: Replace the blank cuvette with a cuvette containing the sample solution.
-
Scan: Scan the sample across a range of wavelengths (e.g., 190-400 nm) to generate the absorbance spectrum.
-
Analysis: Identify the wavelengths of maximum absorbance (λ_max).
Integrated Spectroscopic Analysis Workflow
No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from all methods to build an unassailable structural proof. The workflow below illustrates this synergistic process.
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